molecular formula C27H21ClN2O3S B5130417 N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide

N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide

Cat. No. B5130417
M. Wt: 489.0 g/mol
InChI Key: WHCOCOUOPMTHFT-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide, also known as NSC 74859, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies. In

Mechanism of Action

N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 exerts its effects on cancer cells by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 disrupts the signaling pathways that promote cancer cell growth and survival, leading to the induction of apoptosis. Additionally, N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 inhibits the activity of CK2, leading to the disruption of signaling pathways that promote cancer cell growth and survival. This results in the induction of apoptosis and inhibition of tumor growth. Additionally, N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has been shown to inhibit the activity of NF-κB, leading to the suppression of inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has several advantages for lab experiments. It is a potent inhibitor of CK2 and NF-κB, making it a valuable tool for studying the role of these proteins in various cellular processes. Additionally, N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 is its poor solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 in various diseases, including cancer and inflammatory disorders. Moreover, future research can focus on the development of more potent and selective CK2 inhibitors that can be used for cancer therapy.

Synthesis Methods

N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 can be synthesized using various methods, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with aniline, followed by the reaction of the resulting compound with 2-chloroacetophenone and phenylboronic acid. Another method involves the reaction of 4-(anilinosulfonyl)phenylboronic acid with 2-chloroacetophenone and phenylboronic acid in the presence of palladium catalysts. The synthesized compound can be purified using column chromatography.

Scientific Research Applications

N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide 74859 has been studied for its anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-phenyl-N-[4-(phenylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O3S/c28-26-14-8-7-11-21(26)19-25(20-9-3-1-4-10-20)27(31)29-22-15-17-24(18-16-22)34(32,33)30-23-12-5-2-6-13-23/h1-19,30H,(H,29,31)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCOCOUOPMTHFT-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-2-phenyl-N-[4-(phenylsulfamoyl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.